![molecular formula C21H16N2O3 B5103906 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. This compound is a member of the pyrano[3,2-c]chromene family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by targeting specific enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, the compound has been found to bind to the adenosine A3 receptor, which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been shown to have antioxidant and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile in lab experiments is its diverse biological activities. The compound has been shown to exhibit a wide range of effects, making it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and practicality for some researchers.
Future Directions
There are several future directions for research on 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. Some of the potential areas of investigation include:
1. Further exploration of the compound's anti-inflammatory and anti-cancer properties, with a focus on identifying the specific mechanisms of action.
2. Investigation of the compound's potential as a therapeutic agent for microbial infections.
3. Study of the compound's effects on various physiological processes, including cardiovascular function and neurological function.
4. Development of new synthetic methods for the compound, with the goal of making it more accessible to researchers.
Synthesis Methods
The synthesis of 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be achieved through a multi-step reaction. The first step involves the condensation of 2,4-dimethylphenylacetonitrile with malononitrile in the presence of ammonium acetate to produce 2-amino-4-(2,4-dimethylphenyl)-3-cyano-5-oxo-5H-pyrano[3,2-c]chromene. This intermediate is then reacted with ethyl acetoacetate in the presence of piperidine to yield the final product, 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile.
Scientific Research Applications
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been extensively studied for its potential applications in various fields of science. Some of the major research areas where this compound has been investigated include medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.
properties
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-11-7-8-13(12(2)9-11)17-15(10-22)20(23)26-19-14-5-3-4-6-16(14)25-21(24)18(17)19/h3-9,17H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITJJGYVGYBPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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